2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
Description
2-[1-(3-Methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol is a heterocyclic compound featuring a benzimidazole core fused with a triazino ring. The compound’s substituents—a 3-methylbutyl group at position 1 and an ethanol moiety at position 3—enhance its solubility and bioavailability compared to simpler benzimidazole derivatives .
The ethanol substituent introduces a polar hydroxyl group, which may improve water solubility and enable hydrogen bonding with biological targets. The 3-methylbutyl chain likely contributes to lipophilicity, enhancing membrane permeability. These physicochemical properties align with drug-like characteristics observed in similar compounds, such as adequate logP values (2.5–4.0) and moderate molecular weights (~300–400 g/mol) .
Properties
IUPAC Name |
2-[1-(3-methylbutyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-13(2)7-8-19-11-18(9-10-21)12-20-15-6-4-3-5-14(15)17-16(19)20/h3-6,13,21H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPBBEJKTCUJLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CN(CN2C1=NC3=CC=CC=C32)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
Industrial production may leverage continuous flow chemistry techniques to optimize reaction conditions, improve yield, and enhance scalability. The use of high-pressure reactors and automated synthesis platforms can streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol undergoes oxidation reactions, producing various oxidized derivatives.
Reduction: : Reduction reactions can modify the functional groups on the compound, leading to different reduced forms.
Common Reagents and Conditions
Oxidation: : Employ reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Use reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Conduct nucleophilic substitutions with alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidized Derivatives: : Introduction of additional oxygen atoms, forming various alcohol and ketone derivatives.
Reduced Forms: : Reduced versions of the triazino-benzimidazole ring or ethanol side chain.
Substituted Compounds: : Varied substituents, resulting in a diverse array of functionalized compounds.
Scientific Research Applications
2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol holds potential in:
Chemistry: : Serving as a versatile building block for synthesizing other complex organic molecules.
Biology: : Acting as a potential inhibitor or activator in biochemical pathways due to its unique structure.
Medicine: : Investigated for therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: : Used as an intermediate in the production of advanced materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The compound interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The precise mechanism varies depending on its application but generally involves binding to active sites or allosteric sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Key Observations :
- Bioactivity: Morpholine-containing derivatives (e.g., ) show pronounced anxiolytic effects, likely due to interactions with GABAergic or serotonergic receptors. The ethanol group may confer similar properties but with distinct pharmacokinetics.
- Solubility: Polar substituents (ethanol, morpholine) enhance aqueous solubility compared to hydrophobic groups like thiophene .
Pharmacological Activity Comparison
Triazino-benzimidazoles are explored for diverse therapeutic applications:
- Analgesic Activity: Morpholine-substituted derivatives (e.g., ) exhibit IC50 values of ~10 µM in pain modulation assays, comparable to gabapentin. Ethanol-containing variants may achieve similar efficacy with improved metabolic stability.
- Anticancer Potential: Thiophene- and pyridine-substituted analogues (e.g., ) inhibit cancer cell proliferation (e.g., IC50 = 5 µM against HeLa cells) via kinase inhibition. The target compound’s ethanol group could modulate selectivity for tumor-specific targets.
Biological Activity
The compound 2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol is a derivative of the triazine and benzimidazole classes, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Biological Activity Overview
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Antitumor Activity :
- Recent studies indicate that compounds similar to this compound exhibit significant antitumor properties. For instance, certain benzimidazole derivatives have shown high potential in inhibiting cell proliferation in various cancer cell lines, demonstrating lower toxicity while maintaining effectiveness against tumor growth .
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Antimicrobial Properties :
- The compound has been associated with antimicrobial activity. Research indicates that derivatives containing similar structural motifs can effectively inhibit bacterial growth. The presence of specific functional groups such as nitro or chloro enhances the binding affinity to DNA, which is crucial for their antibacterial action .
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Neuroprotective Effects :
- There is emerging evidence suggesting that triazine derivatives can exert neuroprotective effects. Compounds with similar scaffolds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. For example, certain triazine derivatives displayed IC50 values as low as 0.065 µM against AChE .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Many compounds within this class interact with DNA by binding within the minor groove or forming higher-order aggregates. This interaction can lead to the inhibition of DNA replication and transcription processes .
- Enzyme Inhibition : The inhibition of key enzymes such as AChE and other targets involved in cancer proliferation is a significant mode of action for this compound class .
Case Studies
Case Study 1: Antitumor Activity
A study evaluated a series of benzimidazole and triazine derivatives for their antitumor effects using 2D and 3D cell culture models. The results indicated that compounds with structural similarities to this compound showed promising results in reducing cell viability across multiple cancer types while exhibiting low cytotoxicity towards normal cells .
Case Study 2: Neuroprotective Properties
In another study focused on neuroprotective agents for Alzheimer's disease treatment, triazine derivatives were synthesized and tested for AChE inhibition. The most potent compounds demonstrated significant neurogenic activity without causing neurotoxicity in cellular assays .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
